
(3,4-Dimethylpent-2-en-2-yl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylpent-2-en-2-yl)cyclohexane is a chemical compound that belongs to the class of organic compounds known as cycloalkanes. These compounds are characterized by a cyclohexane ring structure with various substituents attached to it. The specific structure of this compound includes a cyclohexane ring with a 3,4-dimethylpent-2-en-2-yl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylpent-2-en-2-yl)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexane and 3,4-dimethylpent-2-en-2-yl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic substitution reaction proceeds through the formation of a cyclohexane anion, which then reacts with 3,4-dimethylpent-2-en-2-yl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylpent-2-en-2-yl)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), electrophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives
Scientific Research Applications
(3,4-Dimethylpent-2-en-2-yl)cyclohexane has various applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (3,4-Dimethylpent-2-en-2-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Gene Expression: It may influence the expression of genes involved in various biological functions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring structure.
Methylcyclohexane: A cyclohexane derivative with a methyl group attached to the ring.
Dimethylcyclohexane: A cyclohexane derivative with two methyl groups attached to the ring.
Uniqueness
(3,4-Dimethylpent-2-en-2-yl)cyclohexane is unique due to the presence of the 3,4-dimethylpent-2-en-2-yl group attached to the cyclohexane ring. This specific substitution pattern imparts distinct chemical and physical properties to the compound, differentiating it from other cyclohexane derivatives.
Properties
CAS No. |
858658-50-1 |
|---|---|
Molecular Formula |
C13H24 |
Molecular Weight |
180.33 g/mol |
IUPAC Name |
3,4-dimethylpent-2-en-2-ylcyclohexane |
InChI |
InChI=1S/C13H24/c1-10(2)11(3)12(4)13-8-6-5-7-9-13/h10,13H,5-9H2,1-4H3 |
InChI Key |
NUPAEFQSBCOSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C(C)C1CCCCC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


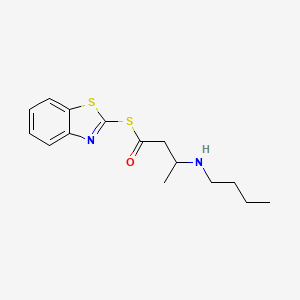
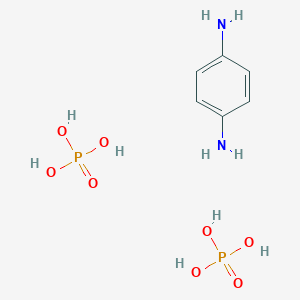
![2-[(2S)-2-Methylpyrrolidin-1-yl]-2-oxoethyl acetate](/img/structure/B14199089.png)

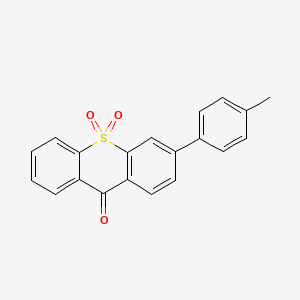
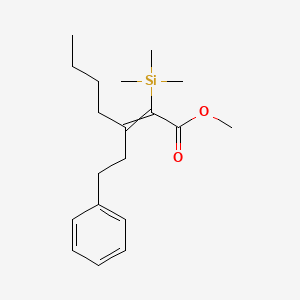
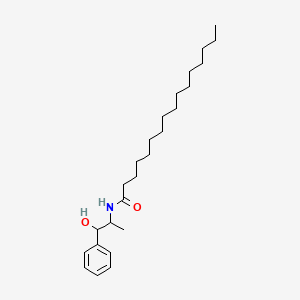
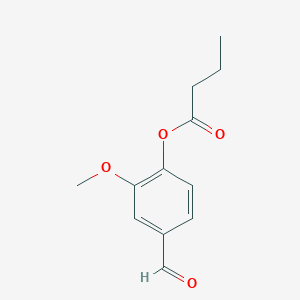
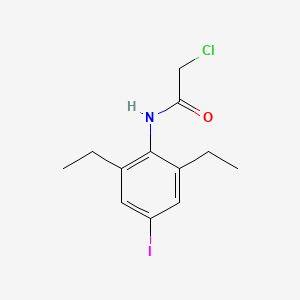
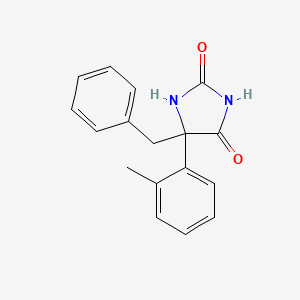
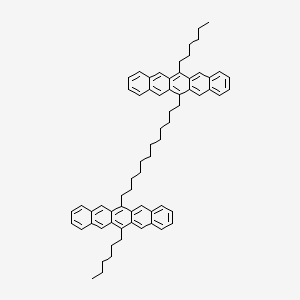
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)
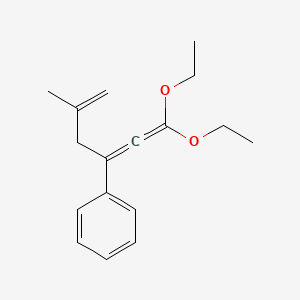
![2,2'-[(Thiophen-2-yl)methylene]bis(1-methyl-1H-pyrrole)](/img/structure/B14199167.png)
